Ammonia isopropylalcohol
Overview
Description
Ammonia isopropylalcohol is a compound that combines the properties of ammonia and isopropyl alcohol. Ammonia, with the chemical formula NH3, is a colorless gas with a pungent smell, commonly used in cleaning products and as a refrigerant . . The combination of these two compounds results in a versatile substance with applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ammonia isopropylalcohol typically involves the reaction of ammonia with isopropyl alcohol under controlled conditions. One common method involves dissolving ammonia gas in methanol to form liquid ammonia, which is then reacted with isopropyl alcohol . The reaction is carried out under pressure in a synthesis reactor, with methanol acting as a catalyst. The temperature is carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar methods. The process includes the use of high-pressure reactors and continuous monitoring of reaction conditions to optimize yield and purity. The final product is then purified through distillation and other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Ammonia isopropylalcohol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, isopropyl alcohol can be oxidized to acetone using oxidizing agents such as chromic acid or by dehydrogenation over a heated copper catalyst . Ammonia can participate in acid-base reactions, forming ammonium salts when reacted with acids .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents like chromic acid for oxidation reactions and acids for forming ammonium salts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed: The major products formed from reactions involving this compound include acetone from the oxidation of isopropyl alcohol and various ammonium salts from reactions with acids. These products have significant industrial and commercial applications.
Scientific Research Applications
Ammonia isopropylalcohol has a wide range of applications in scientific research. In chemistry, it is used as a solvent and reagent in various reactions. In biology, it is employed in the preparation of biological samples and as a disinfectant. In medicine, it is used in the formulation of antiseptics and disinfectants due to its antimicrobial properties . In industry, it is utilized in cleaning products, as a refrigerant, and in the synthesis of other chemicals .
Mechanism of Action
The mechanism of action of ammonia isopropylalcohol involves its ability to disrupt the cell membranes of microorganisms, leading to their death. Isopropyl alcohol acts as a solvent, dissolving the lipid membranes of bacteria and viruses, while ammonia enhances its antimicrobial activity by increasing the pH, which is detrimental to microbial survival . This combination makes it an effective disinfectant and antiseptic.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to ammonia isopropylalcohol include other alcohols like ethanol and methanol, as well as other ammonium compounds such as ammonium hydroxide and ammonium chloride . These compounds share some properties with this compound but differ in their specific applications and effectiveness.
Uniqueness: What sets this compound apart from similar compounds is its unique combination of properties from both ammonia and isopropyl alcohol. This combination results in a compound with enhanced antimicrobial activity, making it particularly effective as a disinfectant and antiseptic. Additionally, its versatility in various applications, from cleaning products to industrial synthesis, highlights its uniqueness.
Properties
IUPAC Name |
azane;propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O.H3N/c1-3(2)4;/h3-4H,1-2H3;1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQCTWHSWXCZHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
77.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79771-08-7 | |
Record name | 2-Propanol, reaction products with ammonia, distn. residues | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79771-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propanol, reaction products with ammonia, distn. residues | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079771087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanol, reaction products with ammonia, distn. residues | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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